(4-propylphenyl)hydrazine Hydrochloride

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemists optimizing logP often face a gap between ethyl and bulkier alkyl substituents on arylhydrazine building blocks. (4-Propylphenyl)hydrazine Hydrochloride (CAS 350683-67-9) fills this gap with a calculated LogD of 2.76, delivering predictable lipophilicity for SAR-driven permeability tuning without heteroatom introduction. • Direct precursor to 5-(4-propylphenyl)-1H-pyrazole-3-carboxylic acid; enables rapid pyrazole library synthesis via standard cyclocondensation. • Classified as a Protein Degrader Building Block-suitable for PROTAC linker design where moderate hydrophobicity is required. • Supplied as ≥95% purity off-white solid; room-temperature shipping with long-term storage at 2-8°C.

Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
CAS No. 350683-67-9
Cat. No. B1363622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-propylphenyl)hydrazine Hydrochloride
CAS350683-67-9
Molecular FormulaC9H15ClN2
Molecular Weight186.68 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)NN.Cl
InChIInChI=1S/C9H14N2.ClH/c1-2-3-8-4-6-9(11-10)7-5-8;/h4-7,11H,2-3,10H2,1H3;1H
InChIKeyDMEKVEDDLQRPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Propylphenyl)hydrazine Hydrochloride – Overview and Key Properties


(4-Propylphenyl)hydrazine Hydrochloride is a para‑substituted arylhydrazine derivative that is commercially supplied as a hydrochloride salt. The compound bears a linear propyl group at the 4‑position of the phenyl ring, which imparts a predictable increase in lipophilicity relative to unsubstituted and shorter‑chain phenylhydrazine analogs. Its molecular formula is C9H15ClN2, its molecular weight is 186.68 g/mol, and it is typically provided as a solid with a purity specification of ≥95% [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where the hydrazine moiety serves as a versatile nucleophile for constructing pyrazoles, hydrazones, azo compounds, and other nitrogen‑containing heterocycles [2].

Para-propyl arylhydrazine building block for nitrogen heterocycle construction
Systematic LogD tuning handle for structure–activity relationship campaigns
Recognized as a Protein Degrader Building Block for PROTAC design

Why (4-Propylphenyl)hydrazine Hydrochloride Is Essential


Arylhydrazines are not interchangeable building blocks; the nature of the para‑substituent on the phenyl ring directly governs both physicochemical properties and downstream synthetic outcomes. The linear propyl group in (4-propylphenyl)hydrazine Hydrochloride confers a distinct lipophilicity profile—with a calculated LogD (pH 7.4) of 2.76—that is significantly higher than that of phenylhydrazine (LogD ~1.36) and incrementally greater than the methyl (LogD ~1.87) and ethyl (LogD ~2.32) homologs [1][2][3]. This predictable increase in hydrophobicity influences solubility, partitioning, and ultimately the ability of the derived intermediates to engage hydrophobic binding pockets in biological targets. Moreover, the propyl chain provides steric bulk that can modulate regioselectivity in cyclocondensation reactions (e.g., pyrazole formation) and affect the conformational behavior of the final products [4]. Substituting a shorter‑chain analog would therefore alter these critical parameters, potentially compromising the performance of a synthetic sequence or the properties of a target molecule.

Target: 4-Propylphenylhydrazine HCl
LogD 2.76 – designed for higher hydrophobicity in lead optimization
Propyl steric bulk may influence cyclocondensation regioselectivity
Shorter-chain or unsubstituted analogs
Methyl (LogD ~1.87) or ethyl (LogD 2.32) shift partitioning and solubility significantly
Loss of propyl steric and hydrophobic contribution may alter synthetic outcomes and target engagement profiles

(4-Propylphenyl)hydrazine Hydrochloride: Evidence vs. Close Analogs


Lipophilicity Tuning via 4-Alkyl Chain

The compound exhibits a calculated LogD (pH 7.4) of 2.76, which is 1.40 log units higher than unsubstituted phenylhydrazine (LogD 1.36) and 0.44 log units higher than the 4‑ethyl analog (LogD 2.32) [1][2][3]. This incremental increase follows the expected trend with alkyl chain length and provides a precise handle for modulating compound lipophilicity in medicinal chemistry campaigns.

Lipophilicity (LogD)
Cross-study comparable
2.76 (pH 7.4)
LogD tuning handle for SAR studies
Calculated with ACD/Labs Percepta; Δ+1.40 vs unsubstituted
Lipophilicity Drug Design Physicochemical Properties

Purity and Molecular Weight Specifications

Commercial suppliers consistently report a minimum purity of 95% for this compound, with additional analytical data (NMR, HPLC, GC) available upon request . The molecular weight of the hydrochloride salt is 186.68 g/mol, which is 36.46 g/mol higher than the free base (150.22 g/mol) due to the presence of HCl .

Purity & MW
Supporting evidence
≥95% purity, MW 186.68 g/mol (HCl salt)
Specification supports reproducible stoichiometry
NMR/HPLC data available on request
Quality Control Synthetic Intermediate Analytical Chemistry

Designated Protein Degrader Building Block

The compound is classified by commercial suppliers under the product family “Protein Degrader Building Blocks,” indicating its utility in the construction of PROTACs (PROteolysis TArgeting Chimeras) and molecular glues [1]. While no direct comparative data are available for this specific arylhydrazine in TPD applications, the propyl group provides a hydrophobic linker segment that can be exploited to tune the physicochemical properties and cellular permeability of degraders.

Application Class
Supporting evidence
Protein Degrader Building Block
May support PROTAC/molecular glue design
Supplier classification; no direct comparator data
PROTAC Molecular Glue Targeted Protein Degradation

Intermediate for Pyrazole-3-carboxylic Acid Synthesis

(4-Propylphenyl)hydrazine Hydrochloride is a key precursor in the preparation of 5‑(4‑propylphenyl)‑1H‑pyrazole‑3‑carboxylic acid, a pyrazole derivative of interest in pharmaceutical and agrochemical research [1]. The reaction typically involves condensation with ethyl acetoacetate under acidic conditions, followed by hydrolysis. A 2023 report in Organic Process Research & Development describes a scalable route to this pyrazole carboxylic acid that employs the hydrazine building block, achieving excellent yields and high purity [2].

Synthetic Route
Supporting evidence
Precursor to 5-(4-propylphenyl)-1H-pyrazole-3-carboxylic acid
Reported synthetic utility in heterocycle chemistry
Scalable route described (2023)
Heterocycle Synthesis Pyrazole Medicinal Chemistry

(4-Propylphenyl)hydrazine Hydrochloride – Application Scenarios


Lead Optimization with Fine-Tuned Lipophilicity

When a lead series contains a 4‑alkylphenylhydrazine motif, the systematic increase in LogD from methyl (≈1.87) to ethyl (2.32) to propyl (2.76) offers a rational approach to adjust logP/logD without introducing heteroatoms or altering the core pharmacophore [1]. This compound is therefore ideal for SAR studies aimed at improving cellular permeability while maintaining a balance with aqueous solubility.

Pyrazole-3-carboxylic Acid Synthesis for Screening

The compound serves as a direct precursor to 5‑(4‑propylphenyl)‑1H‑pyrazole‑3‑carboxylic acid, a scaffold that has been prepared in high yield and purity as reported in process chemistry literature [2][3]. Research groups interested in pyrazole‑based kinase inhibitors, anti‑inflammatory agents, or agrochemicals can reliably access this intermediate using standard cyclocondensation protocols.

PROTAC and Molecular Glue Linker Design

Owing to its classification as a Protein Degrader Building Block, this arylhydrazine can be incorporated into PROTAC designs where a moderately lipophilic, para‑substituted phenyl group is desired [4]. The propyl chain contributes to linker hydrophobicity and may favorably influence ternary complex formation or cellular uptake.

SAR of Arylhydrazine-Derived Azo Compounds

The reactivity of the hydrazine group toward diazonium salts or carbonyl compounds enables the synthesis of azo dyes, pigments, and functional materials. The propyl substituent can modulate the electronic and steric properties of the resulting azo chromophores, which is valuable for color tuning and solubility adjustment [5].

Application
Selection Property
Validation Focus
Lead Optimization Lipophilicity SAR
LogD tuning handle without core alteration
Partitioning and permeability balance in cell-based assays
Pyrazole-3-carboxylic Acid Synthesis
Reported synthetic route to a privileged scaffold
Reproducibility and purity of cyclocondensation step
PROTAC Linker Design
Hydrophobic linker segment for degrader constructs
Ternary complex formation and cellular uptake evaluation
Azo Compound Synthesis
Steric and electronic tuning of azo chromophores
Color properties and solubility adjustment

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